molecular formula C18H16BrNO2S B2804361 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421442-59-2

3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2804361
CAS No.: 1421442-59-2
M. Wt: 390.3
InChI Key: IEVGRIBWJSHHQR-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key heterocyclic systems—furan and thiophene—which are privileged scaffolds known for their prevalence in bioactive molecules and pharmaceuticals . The presence of the bromine atom on the benzamide core offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. Compounds with similar biheteroaromatic architectures, such as those featuring furan, thiophene, and benzamide groups, have been investigated for their potential to interact with biological targets like ion channels . This structural motif suggests potential applicability in developing pharmacological tools. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S/c19-16-4-1-3-15(11-16)18(21)20(12-14-7-9-22-13-14)8-6-17-5-2-10-23-17/h1-5,7,9-11,13H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVGRIBWJSHHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves a multi-step process:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Furan-3-ylmethylamine: Furan-3-ylmethylamine is synthesized by reacting furfural with ammonia or an amine under reductive amination conditions.

    Formation of 2-(Thiophen-2-yl)ethylamine: This intermediate is prepared by reacting thiophene-2-carboxaldehyde with an amine under similar reductive amination conditions.

    Coupling Reaction: The final step involves coupling the brominated benzamide with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at various positions, particularly the bromine atom, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Debrominated benzamide, reduced furan and thiophene derivatives

    Substitution: Substituted benzamides with various nucleophiles

Scientific Research Applications

3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular pathways and enzyme interactions.

    Material Science: The unique electronic properties of the furan and thiophene rings make it a candidate for research in organic electronics and conductive materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The furan and thiophene rings may also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of the target compound with its analogs:

Compound Name Benzamide Substituents Heterocycles Present Halogen Synthesis Method (Reference)
3-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Furan, Thiophene Br Not explicitly described
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl None None Benzoyl chloride + 3,4-dimethoxyphenethylamine
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 4-(Thiazol-2-ylsulfamoyl)phenyl Thiazole Br Not specified
N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide Naphthyl, 2-chlorobenzoyl None Br, Cl Multi-step halogenation/acylation
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide 3-Thienylmethylthio, cyano-fluorophenyl Thiophene None Thioether coupling

Key Observations :

Heterocyclic Diversity : The target compound incorporates furan and thiophene , while analogs like Rip-B () lack heterocycles but feature methoxy groups. Thiazole-containing derivatives () and thiophene-thioether hybrids () highlight the role of sulfur-containing heterocycles in modulating electronic properties.

Chlorinated derivatives () exhibit increased steric bulk and reactivity.

Synthetic Routes: Most analogs are synthesized via amide coupling (e.g., benzoyl chloride + amine) or multi-step halogenation ().

Physicochemical and Electronic Properties

  • Solubility : The target compound’s furan and thiophene groups enhance aromatic π-stacking but reduce polarity compared to Rip-B’s methoxy groups. Thiazole sulfonamides () may exhibit higher solubility due to polar sulfamoyl groups.
  • Bromine further elevates logP compared to non-halogenated analogs like Rip-B .
  • Steric Effects : The 2-(thiophen-2-yl)ethyl group introduces greater steric hindrance than smaller substituents (e.g., dimethoxyphenethyl in Rip-B), impacting binding interactions in biological systems .

Biological Activity

3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of a bromine atom, a furan moiety, and a thiophene group, makes it a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3OC_{18}H_{16}BrN_{3}O. The compound features a benzamide core with substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₃O
Molecular Weight406.3 g/mol
Melting PointNot available
Boiling PointNot available

Antimicrobial Properties

Benzamides, including this compound, have been studied for their antimicrobial properties. The sulfonamide derivatives often exhibit significant activity against various pathogens due to their ability to inhibit specific enzymes crucial for bacterial growth. The interaction of the sulfonamide moiety within this compound with bacterial proteins is believed to be responsible for its antimicrobial effects .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound may possess antiviral properties. For instance, N-Heterocycles have shown promising results against viral targets by disrupting viral replication processes . The compound’s structure allows for potential interactions with viral proteins, which could inhibit their function.

The biological activity of the compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The furan and thiophene rings facilitate π-π interactions and hydrogen bonding with target proteins, enhancing the binding affinity and specificity . This mechanism is crucial in modulating enzymatic activities or blocking receptor functions.

Case Studies

  • Antiviral Efficacy : A study demonstrated that similar compounds exhibited EC50 values ranging from 0.20 μM to 0.96 μg/mL against various viral strains, indicating significant antiviral potential . While specific data on this compound is limited, these findings suggest a promising avenue for further research.
  • Antimicrobial Testing : Research involving benzamide derivatives has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Compounds within this class have been noted for their ability to inhibit bacterial growth through enzyme inhibition . Further testing of this compound could elucidate its specific antimicrobial profile.

Q & A

Q. What are the key structural features of 3-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how do they influence its reactivity?

The compound contains a benzamide core substituted with bromine at the 3-position, a furan-3-ylmethyl group, and a 2-(thiophen-2-yl)ethyl moiety. The bromine atom enhances electrophilic substitution reactivity, while the furan and thiophene rings contribute π-electron density, influencing interactions with biological targets or conductive materials . The N-alkylation of the benzamide with heterocyclic substituents (furan and thiophene) introduces steric effects that may modulate binding affinity in medicinal chemistry applications .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1 : Bromination of 3-nitrobenzamide followed by reduction to yield 3-aminobenzamide.
  • Step 2 : Alkylation with furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups via nucleophilic substitution, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • 1H/13C NMR : To verify substituent positions and integration ratios (e.g., furan protons at δ 6.2–7.1 ppm, thiophene protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (C₁₈H₁₆BrNO₂S, expected [M+H]⁺ = 390.02) .
  • Melting Point Analysis : Consistency with literature values (e.g., 180–185°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the alkylation step?

  • Solvent Selection : DMF enhances nucleophilicity of the amine compared to THF, but may require lower temperatures (0–5°C) to minimize side reactions .
  • Catalyst Screening : Pd(OAc)₂ or NiCl₂ can accelerate coupling reactions involving thiophene derivatives, reducing reaction time from 24h to 12h .
  • Yield Data :
ConditionYield (%)Purity (%)
DMF, 25°C, 24h6592
DMF, 0°C, Pd(OAc)₂8298

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter biological activity?

  • Case Study : Substituting bromine with chlorine reduces steric bulk, increasing IC₅₀ values from 12 µM (bromo) to 28 µM (chloro) in kinase inhibition assays .
  • Methodology : Comparative molecular docking (AutoDock Vina) shows bromine’s van der Waals interactions with hydrophobic kinase pockets are critical for binding .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Structural Confirmation : X-ray crystallography (e.g., P212121 space group, resolution <1.8 Å) can verify binding modes and rule out off-target effects .

Q. How can computational methods guide the design of derivatives with enhanced material science applications?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transport properties. The thiophene moiety’s low LUMO (-1.8 eV) suggests utility in organic semiconductors .
  • Molecular Dynamics : Simulate π-π stacking interactions in thin films to optimize conductivity .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for alkylation to prevent hydrolysis of the benzamide .
  • Characterization : Combine NMR with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to confirm amide bond integrity .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines .

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